molecular formula C25H29NO6S B11162422 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11162422
M. Wt: 471.6 g/mol
InChI Key: ORQFFYAQRNSDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen core, an ethyl and methyl substitution, and a sulfonyl amino hexanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl with 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products

The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of inflammatory mediators, disruption of microbial cell walls, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
  • 6-ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate

Uniqueness

Compared to similar compounds, 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate stands out due to its unique sulfonyl amino hexanoate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H29NO6S

Molecular Weight

471.6 g/mol

IUPAC Name

(6-ethyl-4-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C25H29NO6S/c1-4-19-15-21-18(3)14-25(28)32-23(21)16-22(19)31-24(27)8-6-5-7-13-26-33(29,30)20-11-9-17(2)10-12-20/h9-12,14-16,26H,4-8,13H2,1-3H3

InChI Key

ORQFFYAQRNSDIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.